4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Overview
Description
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate is a useful research compound. Its molecular formula is C20H17NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 622. The solubility of this chemical has been described as 18 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Mesophase Characterization
A study by Dubey et al. (2018) on mesogenic Schiff-bases derived from isoindoline-1,3-dione revealed the synthesis of compounds displaying enantiotropic liquid crystalline behavior with nematic textures, and in some cases, SmA phases. These findings suggest that compounds structurally related to the one could serve as potential candidates for advanced liquid crystal display (LCD) technologies and optical storage applications due to their unique thermal and mesomorphic properties (Dubey et al., 2018).
Mesophase Behavior and Molecular Structure Interactions
Another study focused on the effects of terminal substituents on the mesophase behavior of laterally methyl-substituted phenyl azo benzoates, highlighting the importance of molecular structure on the liquid crystalline properties of compounds. This research underscores the potential of structural manipulation in designing materials with tailored mesophase behaviors, pertinent to the creation of responsive materials for sensors and actuators (Naoum et al., 2011).
Liquid Crystalline Materials and Ferroelectric Behavior
Research by Haramoto and Kamogawa (1990) on ferroelectric liquid crystal materials, such as (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-Methylbutoxy)benzoates, showcased the synthesis of compounds with ferroelectric liquid-crystal behavior. These materials are of significant interest for their potential applications in non-linear optics and memory storage devices, suggesting that structurally similar compounds could also exhibit promising ferroelectric properties for advanced technological applications (Haramoto & Kamogawa, 1990).
Optically Active Liquid Crystals
The study on optically active, calamitic liquid crystals by Veerabhadraswamy et al. (2015) provides insights into the synthesis and characterization of liquid crystalline materials that exhibit chiral nematic and smectic phases. These materials are crucial for the development of optical devices that leverage the unique properties of chiral liquid crystals, including tunable photonic bandgap materials and chiral sensors, indicating the potential of related compounds in optical technologies (Veerabhadraswamy et al., 2015).
Properties
IUPAC Name |
[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-4-2-5-15-17(12)19(23)21(18(15)22)13-7-9-14(10-8-13)26-20(24)16-6-3-11-25-16/h2-4,6-12,15,17H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXWXSVXFPELQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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